molecular formula C11H11F3N2O3 B13997488 Methyl 4,4,4-trifluoro-3-hydroxy-2-[(e)-phenyldiazenyl]butanoate CAS No. 6975-18-4

Methyl 4,4,4-trifluoro-3-hydroxy-2-[(e)-phenyldiazenyl]butanoate

Cat. No.: B13997488
CAS No.: 6975-18-4
M. Wt: 276.21 g/mol
InChI Key: ACJPJWZAYJWGEC-UHFFFAOYSA-N
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Description

Methyl 4,4,4-trifluoro-3-hydroxy-2-[(e)-phenyldiazenyl]butanoate is a synthetic organic compound characterized by the presence of trifluoromethyl, hydroxy, and phenyldiazenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,4,4-trifluoro-3-hydroxy-2-[(e)-phenyldiazenyl]butanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl 4,4,4-trifluoro-3-hydroxybutanoate and a phenyldiazenyl precursor.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4,4-trifluoro-3-hydroxy-2-[(e)-phenyldiazenyl]butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl and phenyldiazenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4,4,4-trifluoro-3-hydroxy-2-[(e)-phenyldiazenyl]butanoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4,4,4-trifluoro-3-hydroxy-2-[(e)-phenyldiazenyl]butanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, while the phenyldiazenyl group allows for selective binding to target molecules. These interactions can modulate biological processes and lead to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,4,4-trifluoro-3-hydroxy-2-[(e)-phenyldiazenyl]butanoate is unique due to the combination of trifluoromethyl, hydroxy, and phenyldiazenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

6975-18-4

Molecular Formula

C11H11F3N2O3

Molecular Weight

276.21 g/mol

IUPAC Name

methyl 4,4,4-trifluoro-3-hydroxy-2-phenyldiazenylbutanoate

InChI

InChI=1S/C11H11F3N2O3/c1-19-10(18)8(9(17)11(12,13)14)16-15-7-5-3-2-4-6-7/h2-6,8-9,17H,1H3

InChI Key

ACJPJWZAYJWGEC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(C(F)(F)F)O)N=NC1=CC=CC=C1

Origin of Product

United States

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